![molecular formula C6H3Cl2N3 B13670566 2,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13670566.png)
2,7-Dichloropyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloropyrazolo[1,5-a]pyrimidine typically involves the chlorination of pyrazolo[1,5-a]pyrimidine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with phosphorus oxychloride in the presence of N,N-dimethylaniline. The reaction mixture is heated to reflux for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
2,7-Dichloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired transformation.
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the chlorination process during synthesis.
N,N-Dimethylaniline: Acts as a base in the chlorination reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
科学的研究の応用
2,7-Dichloropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure for developing inhibitors targeting specific enzymes and receptors, such as tropomyosin receptor kinases (Trk) and phosphoinositide 3-kinase δ (PI3Kδ)
Material Science: The compound’s photophysical properties make it suitable for use in fluorescent probes and organic light-emitting devices.
Biological Studies: It is used in the study of cellular signaling pathways and the development of potential therapeutic agents.
作用機序
The mechanism of action of 2,7-Dichloropyrazolo[1,5-a]pyrimidine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, as a Trk inhibitor, it interferes with the signaling pathways involved in cell growth and survival, making it a potential candidate for cancer treatment . Similarly, as a PI3Kδ inhibitor, it modulates immune cell functions, which can be beneficial in treating inflammatory and autoimmune diseases .
類似化合物との比較
2,7-Dichloropyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives and similar heterocyclic compounds:
Pyrazolo[1,5-a]pyrimidine: The parent compound without chlorine substitutions, which has different reactivity and applications.
Indole Derivatives: These compounds also exhibit inhibitory activity against PI3Kδ but differ in their structural framework and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
特性
分子式 |
C6H3Cl2N3 |
|---|---|
分子量 |
188.01 g/mol |
IUPAC名 |
2,7-dichloropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H |
InChIキー |
HXRRBPOSCUMWGE-UHFFFAOYSA-N |
正規SMILES |
C1=C(N2C(=CC(=N2)Cl)N=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


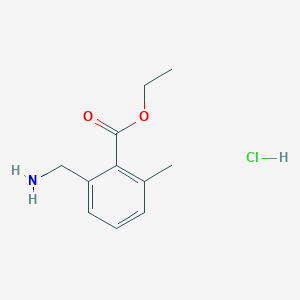
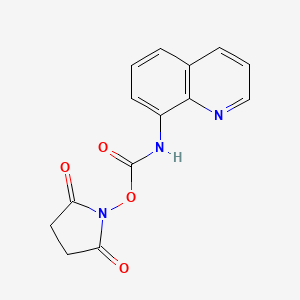
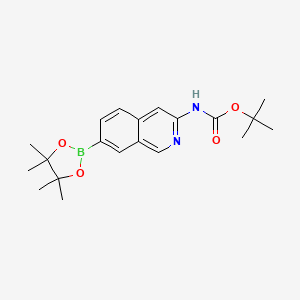

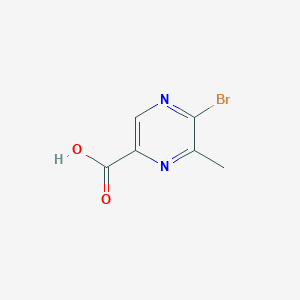

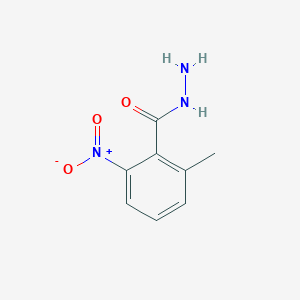
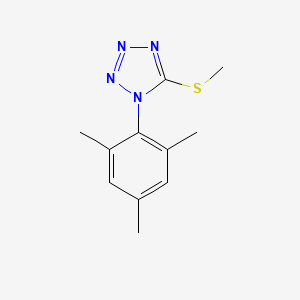
![tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13670527.png)

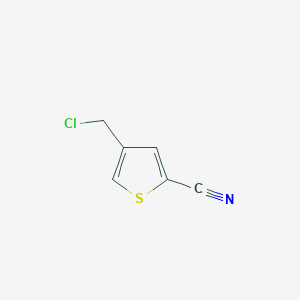
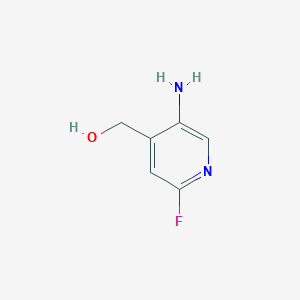

![2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13670558.png)
